Method-Specific Sensitivity: A Quantified Detection Limit for Enantiomeric Purity Analysis
Ent-Voriconazole is used to establish and validate the sensitivity of analytical methods for detecting the unwanted enantiomer in Voriconazole drug substance. A validated liquid chromatography (LC) method using a polar organic mobile phase and a cellulose-based chiral stationary phase demonstrated a quantification limit of 0.1% for ent-Voriconazole relative to the active (2R,3S)-Voriconazole [1].
| Evidence Dimension | Detection Limit (LOD) for Enantiomeric Impurity |
|---|---|
| Target Compound Data | 0.1% (w/w) |
| Comparator Or Baseline | ICH Q3A Guideline: Identification threshold for impurities in drug substance is 0.05% - 0.10% for a maximum daily dose >2g/day. |
| Quantified Difference | The method's detection capability for ent-Voriconazole is at the threshold recommended by ICH guidelines for identifying unknown impurities in new drug substances. |
| Conditions | Liquid chromatography with cellulose tris(4-chloro-3-methylphenylcarbamate) chiral stationary phase; mobile phase: ACN/MeOH/diethylamine/trifluoroacetic acid (80/20/0.1/0.1; v/v/v/v). |
Why This Matters
Procurement of ent-Voriconazole is mandatory for demonstrating that the analytical method can achieve the required sensitivity for enantiomeric purity testing as per ICH Q3A guidelines.
- [1] Sellers, J., et al. 'Development and validation of a liquid chromatographic method for the stability study of a pharmaceutical formulation containing voriconazole.' Journal of Chromatography A, 2014; 1363: 178-182. View Source
